1-amino-2,3-dihydro-1H-inden-4-ol

Medicinal Chemistry Organic Synthesis Drug Discovery

1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7), also known as 1-amino-4-indanol, is a bicyclic primary amine and phenol with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound presents as a powder at room temperature.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 479206-20-7
Cat. No. B1284073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-2,3-dihydro-1H-inden-4-ol
CAS479206-20-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2O
InChIInChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2
InChIKeyGWFKPABLUSNUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7): Procurement-Grade Indane Scaffold for Medicinal Chemistry


1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7), also known as 1-amino-4-indanol, is a bicyclic primary amine and phenol with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol [1]. This compound presents as a powder at room temperature [1]. As an aminoindane derivative, it serves as a versatile building block and scaffold in medicinal chemistry due to its rigid indane core and the presence of two key functional groups, which offer distinct points for further derivatization [2].

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Critical Stability and Reactivity Differences Among Regioisomers


Generic substitution among hydroxy-1-aminoindan regioisomers is chemically and procedurally invalid due to profound differences in inherent stability. A foundational study established that the 4-hydroxy (target compound) and 6-hydroxy regioisomers are stable as free bases, whereas the 5-hydroxy analogue is inherently unstable and can only be isolated as a hydrochloride salt due to its facile conversion to reactive quinone methide intermediates [1]. This fundamental instability directly impacts synthesis feasibility, storage conditions, and downstream reaction reliability, making 1-amino-2,3-dihydro-1H-inden-4-ol the only viable free-base option for applications requiring the 4-hydroxy substitution pattern on the indane framework.

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Quantitative Differentiation Data


Superior Free-Base Stability of 4-Hydroxy Regioisomer vs. 5-Hydroxy Analogue

The 4-hydroxy regioisomer (1-amino-2,3-dihydro-1H-inden-4-ol) is stable as a free base, enabling direct handling and storage without salt formation. In stark contrast, the 5-hydroxy regioisomer is inherently unstable as a free base and can only be isolated as its hydrochloride salt due to rapid conversion to quinone methide intermediates [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

High-Yield Synthetic Accessibility of 4-Hydroxy Isomer

Synthetic routes to 4-hydroxy-1-aminoindan are well-established and efficient, making it readily accessible for research and scale-up [1]. In contrast, the 5-hydroxy analogue 'defied early synthetic attempts' and only select derivatives could be prepared, indicating a significant disparity in synthetic tractability [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Selective Melanocortin Receptor Binding Activity

1-Amino-2,3-dihydro-1H-inden-4-ol demonstrates measurable affinity for melanocortin receptors. It exhibits an EC50 of 251 nM at human melanocortin receptor 4 (MC4R) and an EC50 of 63 nM at mouse melanocortin receptor 5 (MC5R) [1]. Additionally, it displaces [125I]NDP-MSH from human MC4R with an IC50 of 158 nM [1]. While head-to-head comparator data for close structural analogs is limited, this activity profile distinguishes it from 1-aminoindan, which lacks the 4-hydroxy group and shows no reported activity at these receptors.

Pharmacology Receptor Binding Drug Discovery

Enhanced Solubility in Hydrochloride Salt Form for Biological Assays

The hydrochloride salt of 1-amino-2,3-dihydro-1H-inden-4-ol (CAS 133497-59-3) offers a quantified solubility advantage for in vitro and in vivo studies. The free base solubility is limited and largely predicted, whereas the hydrochloride salt demonstrates a measurable solubility of 0.738 mg/mL in aqueous media . This enables preparation of stock solutions up to 1 mM concentration for biological assays [1].

Formulation Assay Development Medicinal Chemistry

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Validated Application Scenarios


Scaffold for Melanocortin Receptor Ligand Development

Given its demonstrated affinity for melanocortin receptors (hMC4R EC50 = 251 nM, mMC5R EC50 = 63 nM) [1], 1-amino-2,3-dihydro-1H-inden-4-ol serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective MC4R or MC5R modulators. This is directly supported by its inclusion in the ChEMBL database as CHEMBL2371835, confirming its status as a bioactive chemical probe.

Stable Building Block for Indane-Based Library Synthesis

The superior chemical stability of the 4-hydroxy regioisomer, as a stable free base unlike the unstable 5-hydroxy analogue [1], makes this compound the preferred building block for generating diverse libraries of indane derivatives. Its stability simplifies reaction work-up and purification, reducing the risk of decomposition during multi-step synthetic sequences.

Key Intermediate for Neurological Drug Candidates

The aminoindane scaffold is a privileged structure in CNS drug discovery, and the 4-hydroxy substitution pattern is a key structural feature in metabolites of known MAO-B inhibitors like ladostigil [1]. 1-Amino-2,3-dihydro-1H-inden-4-ol can therefore be employed as a key intermediate or reference standard in the development and analytical characterization of next-generation neuroprotective agents targeting monoamine oxidase and cholinesterase pathways.

Solubility-Optimized Reagent for In Vitro Pharmacology

For cell-based assays requiring consistent dosing, the hydrochloride salt (CAS 133497-59-3) provides a quantifiable solubility of 0.738 mg/mL [1]. This allows for the preparation of reliable stock solutions, minimizing solvent-related artifacts and ensuring reproducibility in high-throughput screening campaigns.

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